molecular formula C10H14N2O2 B1335561 2-Propoxybenzohydrazide CAS No. 18167-40-3

2-Propoxybenzohydrazide

Cat. No. B1335561
CAS RN: 18167-40-3
M. Wt: 194.23 g/mol
InChI Key: ZPDRCLMKIDAUSA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Propoxybenzohydrazide is a chemical compound with the molecular formula C10H14N2O2 . It has a molecular weight of 194.23 . The IUPAC name for this compound is also 2-propoxybenzohydrazide .


Molecular Structure Analysis

The InChI code for 2-Propoxybenzohydrazide is 1S/C10H14N2O2/c1-2-7-14-9-6-4-3-5-8(9)10(13)12-11/h3-6H,2,7,11H2,1H3,(H,12,13) . This code provides a specific textual representation of the compound’s molecular structure.

Scientific Research Applications

Synthesis of Pharmaceutical Compounds

2-Propoxybenzohydrazide: is used in the synthesis of various pharmaceutical compounds due to its ability to act as a building block in chemical reactions. Its hydrazide group is reactive and can form hydrazone linkages, which are found in many bioactive molecules. This makes it valuable in creating compounds with potential antibacterial, antifungal, and anticancer properties .

Development of Antimicrobial Agents

The hydrazide group in 2-Propoxybenzohydrazide can be utilized to synthesize benzohydrazide derivatives, which have shown diverse biological properties, including antimicrobial activity. These derivatives can be potent against a range of microorganisms, offering a pathway for developing new antibiotics .

Anti-Tuberculosis Drug Research

Benzohydrazides, a class of compounds that includes 2-Propoxybenzohydrazide, have been studied for their anti-tubercular activities. Given the rise of drug-resistant strains of tuberculosis, research into new drugs using 2-Propoxybenzohydrazide as a precursor is of significant importance .

Anti-Cancer Studies

Research into benzohydrazides has indicated potential anti-cancer properties. 2-Propoxybenzohydrazide may serve as a starting material for synthesizing compounds that could inhibit the growth of cancer cells or induce apoptosis .

Anti-Convulsant Medication Development

The structural flexibility of 2-Propoxybenzohydrazide allows for the creation of compounds with anti-convulsant properties. This is particularly relevant in the development of treatments for epilepsy and other seizure-related disorders .

Anti-Inflammatory Applications

Benzohydrazide derivatives, which can be synthesized from 2-Propoxybenzohydrazide, have shown anti-inflammatory properties. This opens up possibilities for creating new anti-inflammatory medications for conditions such as arthritis .

Organic Synthesis

In organic chemistry, 2-Propoxybenzohydrazide is used as a reagent for the derivatization and characterization of carbonyl compounds. Its reactivity with carbonyl groups makes it a useful tool in synthetic organic chemistry .

Safety and Hazards

While specific safety data for 2-Propoxybenzohydrazide was not found, it’s important to always handle chemical compounds with care. Proper protective equipment should be worn, and safety data sheets should be consulted when available .

properties

IUPAC Name

2-propoxybenzohydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O2/c1-2-7-14-9-6-4-3-5-8(9)10(13)12-11/h3-6H,2,7,11H2,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPDRCLMKIDAUSA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=CC=CC=C1C(=O)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80406521
Record name 2-propoxybenzohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80406521
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Propoxybenzohydrazide

CAS RN

18167-40-3
Record name 2-propoxybenzohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80406521
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Propoxybenzohydrazide
Reactant of Route 2
Reactant of Route 2
2-Propoxybenzohydrazide
Reactant of Route 3
Reactant of Route 3
2-Propoxybenzohydrazide
Reactant of Route 4
Reactant of Route 4
2-Propoxybenzohydrazide
Reactant of Route 5
Reactant of Route 5
2-Propoxybenzohydrazide
Reactant of Route 6
Reactant of Route 6
2-Propoxybenzohydrazide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.